
5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide, also known as MNOC, is a chemical compound that has been gaining attention in the field of scientific research due to its potential as a therapeutic agent. MNOC belongs to the class of oxazole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and microbial growth. 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division, which may contribute to its anticancer activity. 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide has also been found to inhibit the activation of NF-κB, a transcription factor involved in the production of pro-inflammatory cytokines. Additionally, 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide has been shown to disrupt the bacterial cell wall synthesis, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells by activating caspases, a family of enzymes that play a key role in the apoptotic process. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide has been found to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. In addition, 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide has been shown to possess antibacterial activity by disrupting the bacterial cell wall synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide is its broad-spectrum activity against cancer cells, inflammation, and bacteria, which makes it a promising therapeutic agent for various diseases. 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide has also been found to exhibit low toxicity, which is a desirable characteristic for a potential drug candidate. However, one of the limitations of 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy. In addition, further studies are needed to determine the optimal dosage and administration route of 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide for different diseases.
Orientations Futures
There are several potential future directions for 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide research. One direction is to investigate the synergistic effects of 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide with other anticancer, anti-inflammatory, or antimicrobial agents to enhance its therapeutic efficacy. Another direction is to develop novel formulations or delivery systems to improve the solubility and bioavailability of 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide. Moreover, further studies are needed to elucidate the precise mechanism of action of 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide in humans and to determine its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide is a promising chemical compound that has shown potential as a therapeutic agent in various fields of scientific research. 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide exhibits broad-spectrum activity against cancer cells, inflammation, and bacteria, and possesses low toxicity. However, further studies are needed to determine the optimal dosage and administration route of 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide for different diseases, and to develop novel formulations or delivery systems to improve its solubility and bioavailability. Overall, 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide represents a promising avenue for future research and development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide involves the reaction of 2-methyl-6-nitrophenyl isocyanate with 5-methyl-1,2-oxazole-3-carboxylic acid in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide as a white solid with a melting point of 223-225°C.
Applications De Recherche Scientifique
5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide has been studied for its potential as a therapeutic agent in various fields of scientific research, including cancer, inflammation, and infectious diseases. 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide has been investigated for its antimicrobial activity against gram-positive and gram-negative bacteria.
Propriétés
Numéro CAS |
145440-94-4 |
|---|---|
Nom du produit |
5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide |
Formule moléculaire |
C12H13N3O4 |
Poids moléculaire |
261.23 g/mol |
Nom IUPAC |
5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H11N3O4/c1-7-4-3-5-10(15(17)18)11(7)13-12(16)9-6-8(2)19-14-9/h3-6H,1-2H3,(H,13,16) |
Clé InChI |
FKJMEOBLCQBKTR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C2=NOC(=C2)C |
SMILES canonique |
CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C2=NOC(=C2)C |
Synonymes |
5-methyl-N-(2-methyl-6-nitro-phenyl)oxazole-3-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



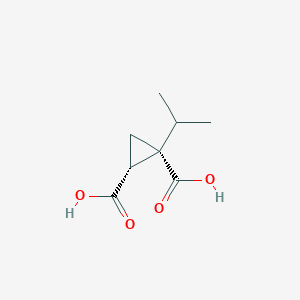
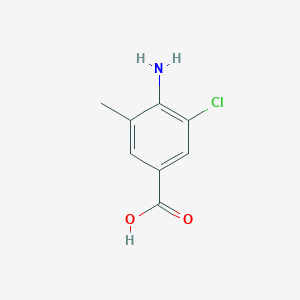
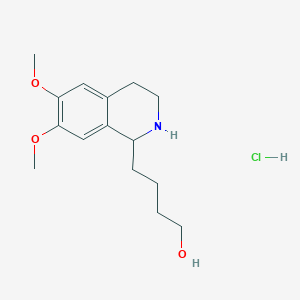
![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)
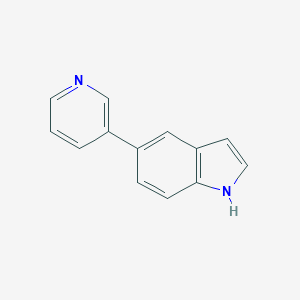
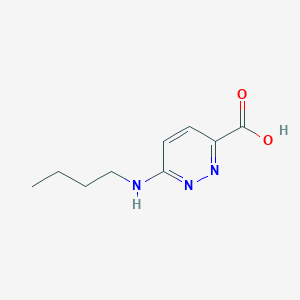
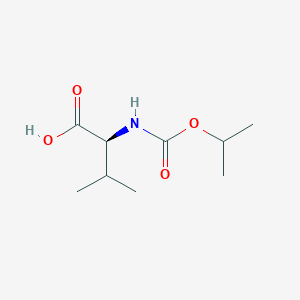
![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)
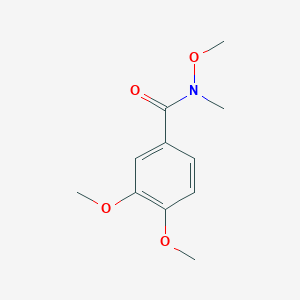



![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)
